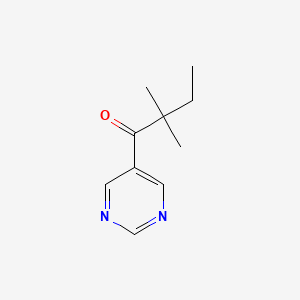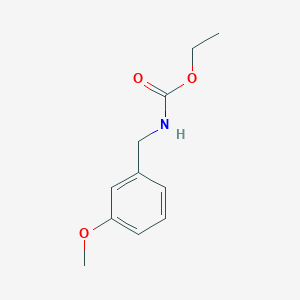
2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one
Vue d'ensemble
Description
2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a pyrimidine ring substituted with a butanone moiety at the 1-position and two methyl groups at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 2,2-dimethyl-1,3-diaminopropane with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms of the compound.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-diaminopropane: A precursor in the synthesis of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one.
Ethyl acetoacetate: Another precursor used in the synthesis.
Pyrimidine N-oxides: Oxidized derivatives of pyrimidines.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a butanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-4-10(2,3)9(13)8-5-11-7-12-6-8/h5-7H,4H2,1-3H3 |
Clé InChI |
WPYCVRKLVPMTGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)C1=CN=CN=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-Dichlorophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B8632731.png)


![3-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B8632755.png)




![[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid](/img/structure/B8632780.png)

![4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride](/img/structure/B8632795.png)
![7-Hydroxy-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8632814.png)

![4-Methyl-1-oxaspiro[5.5]undec-3-ene](/img/structure/B8632843.png)
